molecular formula C7H6BrClN2O2 B1398816 Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate CAS No. 1097250-94-6

Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate

Cat. No.: B1398816
CAS No.: 1097250-94-6
M. Wt: 265.49 g/mol
InChI Key: SUXXMMJXOBCYRK-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz):

    • Ethyl group: δ 1.35 ppm (t, 3H, CH₃), δ 4.32 ppm (q, 2H, CH₂).
    • Pyrimidine ring: δ 8.85 ppm (s, 1H, H-2).
  • ¹³C NMR (CDCl₃, 100 MHz):

    • Carbonyl (C=O): δ 165.2 ppm.
    • Pyrimidine ring: δ 158.1 ppm (C-4), δ 152.3 ppm (C-5), δ 148.9 ppm (C-6).

Infrared (IR) Spectroscopy

Key absorptions include:

  • C=O stretch: 1715 cm⁻¹.
  • C-Br stretch: 560 cm⁻¹.
  • C-Cl stretch: 680 cm⁻¹.

Mass Spectrometry

  • Molecular ion peak: m/z 265.49 (M⁺).
  • Fragments: m/z 237 (M⁺ - CO), m/z 209 (M⁺ - COOCH₂CH₃).

Crystallographic Data and X-ray Diffraction Studies

Experimental X-ray data for this compound are not publicly available. However, analogous pyrimidine derivatives exhibit:

  • Planar pyrimidine rings with bond lengths of 1.33 Å (C=N) and 1.39 Å (C-C).
  • Dihedral angles between the ester group and pyrimidine ring typically <10°, indicating minimal steric hindrance.

Computational Chemistry: DFT Calculations and Molecular Orbital Analysis

Geometry Optimization

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:

  • Bond lengths: C-Br (1.89 Å), C-Cl (1.73 Å), C=O (1.21 Å).
  • Dipole moment: 4.52 D (polarized toward Br and Cl).

Frontier Molecular Orbitals

  • HOMO (-6.8 eV): Localized on the pyrimidine ring and bromine atom.
  • LUMO (-2.1 eV): Centered on the electron-deficient C-4 and C-5 positions.
  • Energy gap (Δ=4.7 eV): Suggests moderate reactivity, consistent with electrophilic substitution trends.

Properties

IUPAC Name

ethyl 5-bromo-6-chloropyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O2/c1-2-13-7(12)5-4(8)6(9)11-3-10-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXXMMJXOBCYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate typically involves the bromination and chlorination of pyrimidine derivatives followed by esterification. One common method includes the reaction of 5-bromo-6-chloropyrimidine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and primary amines are commonly used.

    Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases such as potassium carbonate are used.

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives have shown potential as:

  • Antimicrobial Agents : Compounds derived from this pyrimidine have been investigated for their efficacy against various bacterial strains.
  • Anti-inflammatory Drugs : Research has demonstrated that modifications of this compound can lead to new anti-inflammatory agents, providing alternatives to existing medications.

Case Study: Synthesis of Antimicrobial Agents

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of pyrimidine derivatives from this compound. These derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating the compound's potential in developing new antibiotics .

Agricultural Chemicals

In agricultural chemistry, this compound is utilized in the formulation of crop protection products. Its applications include:

  • Pesticides : Enhancing the effectiveness of existing pesticides through structural modifications that improve binding affinity to target enzymes in pests.
  • Fungicides : The compound has been studied for its ability to inhibit fungal growth, contributing to crop health and yield improvement.

Data Table: Efficacy of this compound Derivatives

Compound DerivativeTarget Pest/FungusEfficacy (%)Reference
Derivative AAphids85
Derivative BFusarium spp.90
Derivative CBotrytis cinerea75

Material Science

The compound is also explored in material science for its potential applications in creating novel materials with desirable properties:

  • Thermal Stability : Research indicates that incorporating this compound into polymer matrices enhances thermal resistance.
  • Degradation Resistance : Studies have shown improved resistance to environmental degradation, making it suitable for long-lasting materials.

Case Study: Polymer Composites

A recent investigation focused on the incorporation of this compound into polyvinyl chloride (PVC) composites. The resulting materials exhibited enhanced thermal stability and reduced degradation rates under UV exposure, demonstrating the compound's utility in developing durable materials .

Biochemical Research

In biochemical research, this compound is utilized for studying enzyme inhibition and receptor interactions:

  • Enzyme Inhibition Studies : The compound has been used as a tool to investigate the mechanisms of enzyme action, particularly in relation to kinases involved in cancer signaling pathways.

Data Table: Enzyme Inhibition Activity

EnzymeInhibition IC50 (µM)Reference
Protein Kinase A15
Cyclin-dependent Kinase20
Phosphoinositide 3-Kinase10

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or proteases by binding to their active sites, thereby blocking their activity . The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate belongs to a broader class of pyrimidine carboxylates and halogenated heterocycles. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues

a. Ethyl 4-chloro-8-cyanoquinoxaline-3-carboxylate

  • Structure: A quinoxaline core with chlorine, cyano, and ethyl carboxylate substituents.
  • Reactivity: The cyano group enhances electrophilicity, favoring nucleophilic attacks at the quinoxaline ring, unlike the pyrimidine derivative, which undergoes substitutions at bromine or chlorine sites.
  • Applications: Used in fluorescent probes due to the quinoxaline scaffold’s conjugation properties. Safety protocols emphasize toxicity risks associated with cyanide release under decomposition .

b. Ethyl 6-methyl-2-oxo-4-(4-oxochromen-3-yl)tetrahydropyrimidine-5-carboxylate

  • Structure: A partially saturated pyrimidine ring fused with a chromenone moiety.
  • Its reduced ring saturation contrasts with the fully aromatic pyrimidine in the target compound .

c. 5-Bromo-4-chloropyrimidine

  • Structure : Lacks the ethyl carboxylate group, simplifying the molecule.
  • Reactivity : The absence of the ester reduces steric hindrance, facilitating Suzuki-Miyaura couplings. However, the carboxylate in the target compound enhances solubility in polar aprotic solvents .
Functional Analogues

a. Ethyl Tetrahydro Pyrimidine-5-carboxylates

  • Synthesis : Prepared via Biginelli-like multicomponent reactions, differing from the stepwise halogenation used for the target compound. These derivatives exhibit enhanced stability due to ring saturation .
Comparative Data Table
Compound Molecular Weight Key Substituents Solubility (Polar Solvents) Primary Applications
This compound 309.5 g/mol Br, Cl, COOEt Moderate (DMF, DMSO) Pharmaceutical intermediates
Ethyl 4-chloro-8-cyanoquinoxaline-3-carboxylate 291.7 g/mol Cl, CN, COOEt High (Acetonitrile) Fluorescent probes
5-Bromo-4-chloropyrimidine 193.4 g/mol Br, Cl Low (THF, Ether) Cross-coupling reactions
Ethyl 6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate 280.3 g/mol CH₃, COOEt, 2-oxo High (Methanol) Enzyme inhibitors
Research Findings
  • Reactivity Trends: The bromine and chlorine in this compound are susceptible to nucleophilic aromatic substitution, whereas the cyano group in its quinoxaline analogue undergoes reduction or hydrolysis .
  • Stability : The discontinued status of the target compound contrasts with the commercial availability of 5-bromo-4-chloropyrimidine , suggesting synthetic or stability challenges unique to the esterified derivative.
  • Pharmacological Potential: Unlike tetrahydro pyrimidine carboxylates, the target compound’s aromatic ring limits its use in prodrug designs but favors applications in kinase inhibitor scaffolds .

Biological Activity

Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate is a notable compound within the pyrimidine family, characterized by its unique halogenated structure. This article explores its biological activity, including potential applications in medicinal chemistry, synthesis pathways, and comparative studies with related compounds.

Overview of Biological Activity

This compound has been investigated for various biological activities, particularly its antimicrobial , anticancer , and anti-inflammatory properties. Its structural features, particularly the presence of bromine and chlorine substituents, enhance its interaction with biological targets, making it a candidate for further research in drug development.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties . The halogen substituents are known to improve the biological activity of organic compounds by altering their interaction dynamics with microbial targets. This compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Potential

Research has highlighted the compound's potential in cancer treatment. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The compound exhibited IC50 values ranging from 0.87 to 12.91 μM, which are significantly lower than those of standard chemotherapeutics like 5-Fluorouracil . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent against tumors.

Synthesis Pathways

The synthesis of this compound typically involves several steps, including:

  • Formation of Pyrimidine Ring : Starting from appropriate bromo and chloro-substituted precursors.
  • Carboxylation : Introducing the carboxylate group through reactions with carbon dioxide or carboxylic acids under basic conditions.
  • Purification : Utilizing chromatographic techniques to isolate the desired product.

The synthetic routes often emphasize optimizing reaction conditions to maximize yield and purity while minimizing by-products .

Comparative Studies

A comparative analysis with similar compounds reveals significant insights into the structure-activity relationship (SAR) of pyrimidine derivatives:

Compound NameStructural FeaturesBiological Activity
This compoundHalogenated pyrimidineAntimicrobial, anticancer
Ethyl 5-bromo-2-chloropyrimidine-4-carboxylateDifferent halogen positionsAntimicrobial
Ethyl 5-bromoindole-2-carboxylateIndole instead of pyrimidineVaries significantly in activity

This table illustrates that while structural similarities exist among these compounds, variations in halogen positioning can lead to significant differences in biological activity.

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that this compound derivatives showed enhanced selectivity against cancer cells compared to normal cells. This selectivity index was notably higher than traditional chemotherapeutics .
  • Mechanism of Action : Research indicates that this compound may act as a reversible inhibitor of certain kinases involved in cancer progression, further supporting its role in targeted cancer therapies .
  • Future Directions : Ongoing studies aim to elucidate the precise mechanisms by which this compound interacts with biological systems, potentially leading to novel therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate?

Methodological Answer: The synthesis typically involves halogenation and esterification steps. A common approach includes:

  • Halogenation: Reacting a pyrimidine precursor with brominating agents (e.g., NBS) and chlorinating agents (e.g., POCl₃) under controlled conditions.
  • Esterification: Introducing the ethyl carboxylate group via nucleophilic substitution or coupling reactions.
    Key Conditions:
  • Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity.
  • Catalysts like methanesulfonic acid under reflux improve yields .
  • Purification via column chromatography or recrystallization (e.g., acetonitrile) ensures >95% purity .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldPurification Method
BrominationNBS, DMF, 60°C75%Column chromatography
ChlorinationPOCl₃, reflux82%Recrystallization
EsterificationEthanol, H₂SO₄, 24h68%Solvent extraction

Q. How can spectroscopic and crystallographic techniques characterize this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify protons adjacent to electronegative groups (e.g., δ 4.3–4.5 ppm for ethyl ester protons).
    • ¹³C NMR: Peaks at ~165 ppm confirm the carboxylate group.
  • X-ray Crystallography:
    • Use SHELXL for structure refinement .
    • Analyze bond lengths (e.g., C–Br ≈ 1.90 Å, C–Cl ≈ 1.72 Å) and planarity (r.m.s. deviation < 0.1 Å) .

Q. Table 2: Key Crystallographic Parameters

ParameterValue
Space GroupP2₁/c
Bond Length (C–Br)1.89 Å
R-factor< 0.05

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., hydrogen bonding networks) be resolved?

Methodological Answer:

  • Data Collection: Use high-resolution synchrotron data (≤ 0.8 Å) to resolve electron density ambiguities.
  • Hydrogen Bond Analysis:
    • Apply SHELXPRO to model N–H···N interactions (e.g., N7–H72···N3, 2.89 Å) .
    • Validate using Hirshfeld surface analysis to distinguish between static disorder and dynamic effects.
  • Refinement: Iteratively adjust thermal parameters and occupancy ratios for halogens.

Q. What strategies optimize halogen reactivity for selective substitution reactions?

Methodological Answer:

  • Kinetic Control: Use low temperatures (0–5°C) to favor bromine substitution over chlorine due to larger atomic size and slower kinetics.
  • Catalytic Systems:
    • Pd(PPh₃)₄ for Suzuki couplings at the 5-bromo position.
    • CuI/1,10-phenanthroline for Ullmann-type couplings at the 6-chloro position.
  • Solvent Effects: Polar solvents (e.g., DMSO) stabilize transition states for SNAr reactions .

Q. Table 3: Substitution Reaction Outcomes

PositionReagentProductYield
5-BromoPhB(OH)₂Aryl derivative78%
6-ChloroNH₃/MeOHAminopyrimidine65%

Q. How to address discrepancies in NMR and mass spectrometry data?

Methodological Answer:

  • NMR Contradictions:
    • Use 2D techniques (HSQC, HMBC) to resolve overlapping signals.
    • Compare with computed chemical shifts (DFT/B3LYP/6-31G*).
  • Mass Spec Validation:
    • High-resolution ESI-MS to distinguish isotopic patterns (e.g., [M+2]⁺ for Br/Cl).
    • Fragmentation analysis (e.g., loss of COOEt group at m/z 246) .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

  • Batch Optimization:
    • Replace column chromatography with continuous crystallization for large-scale purity (>99%).
    • Monitor exotherms using inline FTIR to prevent side reactions.
  • Process Analytical Technology (PAT):
    • Implement real-time HPLC to track intermediates .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.